An In-depth Technical Guide to 2-Cyano-4-methoxyphenylboronic acid
An In-depth Technical Guide to 2-Cyano-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-4-methoxyphenylboronic acid is a specialized organic compound that serves as a valuable building block in synthetic chemistry. Its unique structure, featuring a boronic acid group, a nitrile, and a methoxy substituent on a phenyl ring, makes it a versatile reagent, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, a detailed protocol for its application in Suzuki-Miyaura coupling, and an illustration of the underlying reaction mechanism.
Core Data Presentation
The physicochemical properties of 2-Cyano-4-methoxyphenylboronic acid are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 176.97 g/mol | [1] |
| Molecular Formula | C₈H₈BNO₃ | [2][3] |
| CAS Number | 1256345-67-1 | [2][3] |
| Appearance | Solid | [2] |
| Purity | Typically available in ≥95% or ≥98% purity | [2][3] |
| Synonyms | (4-Cyano-2-methoxyphenyl)boronic acid | [2] |
Experimental Protocols
The following sections detail a representative synthetic protocol for 2-Cyano-4-methoxyphenylboronic acid and a standard procedure for its use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 2-Cyano-4-methoxyphenylboronic acid
This protocol is a representative method based on common syntheses of similar arylboronic acids, involving a Grignard reaction followed by borylation.
Materials:
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4-Bromo-3-methoxybenzonitrile
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Magnesium turnings
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Iodine (crystal)
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Anhydrous tetrahydrofuran (THF)
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Trimethyl borate
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Hydrochloric acid (1 M)
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Diethyl ether
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Anhydrous magnesium sulfate
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Round-bottom flask
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Condenser
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Dropping funnel
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Magnetic stirrer
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Grignard Reagent Formation:
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To a dry three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
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Heat the flask gently under a flow of nitrogen to activate the magnesium.
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Allow the flask to cool to room temperature.
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Dissolve 4-bromo-3-methoxybenzonitrile (1 equivalent) in anhydrous THF and add it to the dropping funnel.
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Add a small portion of the solution to the magnesium turnings to initiate the reaction.
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Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.
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Borylation:
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Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Add trimethyl borate (1.5 equivalents) dropwise via a syringe, keeping the internal temperature below -70 °C.
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After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.
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Hydrolysis and Work-up:
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Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine (2 x 30 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification:
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The crude 2-Cyano-4-methoxyphenylboronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of ether and hexanes) to yield the pure product.
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Application in Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of 2-Cyano-4-methoxyphenylboronic acid with an aryl halide.
Materials:
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2-Cyano-4-methoxyphenylboronic acid (1.2 equivalents)
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Aryl halide (e.g., 4-iodotoluene, 1 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
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Base (e.g., potassium carbonate, 2 equivalents)
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Solvent (e.g., a mixture of dioxane and water, 4:1)
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Round-bottom flask
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Condenser
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Magnetic stirrer
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup:
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To a round-bottom flask, add the aryl halide, 2-Cyano-4-methoxyphenylboronic acid, and the base.
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Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
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Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.
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Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
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Reaction Execution:
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Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
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Mandatory Visualization
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application of 2-Cyano-4-methoxyphenylboronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
2-Cyano-4-methoxyphenylboronic acid is a highly functionalized building block with significant potential in organic synthesis. Its utility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling reaction makes it a valuable tool for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The protocols and data provided in this guide offer a foundational understanding for researchers and professionals working with this versatile compound.






